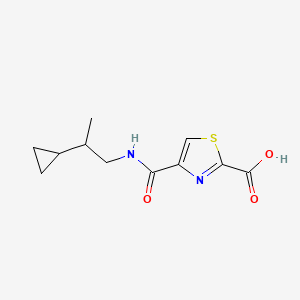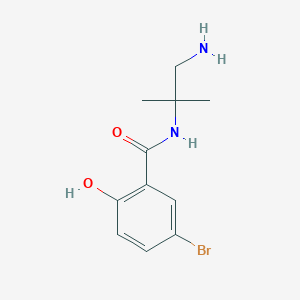
4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid, also known as CP-690,550, is a synthetic small molecule drug that has been developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a key role in the immune system.
Mecanismo De Acción
4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By blocking these enzymes, 4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid can reduce the production of pro-inflammatory cytokines and other immune system molecules, leading to a decrease in inflammation and tissue damage.
Biochemical and physiological effects:
4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects in both preclinical and clinical studies. These include a reduction in the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as a decrease in the number of immune cells in the affected tissues. It has also been shown to improve joint function and reduce the severity of skin lesions in patients with psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid for lab experiments is its potent and selective inhibition of JAK enzymes, which allows for precise modulation of immune system activity. However, its complex synthesis and relatively high cost may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid and related compounds. These include further optimization of the synthesis method to improve yield and reduce cost, as well as the development of new formulations and delivery methods to increase efficacy and reduce side effects. Additionally, research is needed to better understand the long-term safety and efficacy of 4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid in different patient populations, as well as its potential use in combination with other drugs. Finally, there is a need for continued investigation into the underlying mechanisms of JAK inhibition and its effects on the immune system, which could lead to the development of new therapies for a range of autoimmune and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid involves several steps, starting with the reaction of 2-cyclopropylpropylamine with thiophene-2-carboxylic acid to form the intermediate 4-(2-cyclopropylpropylthio)thiophene-2-carboxylic acid. This is then converted to the target compound through a series of reactions involving carbamoylation, cyclization, and oxidation.
Aplicaciones Científicas De Investigación
4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential use in treating various autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, among others. It has also been investigated as a potential treatment for transplant rejection and certain types of cancer.
Propiedades
IUPAC Name |
4-(2-cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-6(7-2-3-7)4-12-9(14)8-5-17-10(13-8)11(15)16/h5-7H,2-4H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNRNNMPRYOWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC(=N1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropylpropylcarbamoyl)-1,3-thiazole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)


![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)
![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)
![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)

![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)

![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)